molecular formula C17H31NO4Si B2532424 (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane CAS No. 220623-07-4

(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane

Cat. No.: B2532424
CAS No.: 220623-07-4
M. Wt: 341.523
InChI Key: YSYBLOHEQJEDNI-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound (CAS: 220623-07-4) features a 3-azabicyclo[3.1.0]hexane core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a tert-butyldimethylsilyloxy (TBDMS-O)-methyl substituent at position 2. The 4-oxo group introduces a ketone functionality, enhancing reactivity for further derivatization. Its molecular formula is C₁₇H₃₁NO₅Si, with a molecular weight of 381.52 g/mol . The TBDMS group provides steric protection and lipophilicity, making it valuable in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules requiring controlled stereochemistry .

Properties

IUPAC Name

tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO4Si/c1-16(2,3)22-15(20)18-13(11-9-12(11)14(18)19)10-21-23(7,8)17(4,5)6/h11-13H,9-10H2,1-8H3/t11-,12+,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYBLOHEQJEDNI-YNEHKIRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C2CC2C1=O)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]([C@H]2C[C@H]2C1=O)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane is a complex bicyclic organic molecule that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structure, biological activity, and applications based on diverse research findings.

Molecular Structure

The molecular formula of this compound is C17H31NO4SiC_{17}H_{31}NO_{4}Si with a molecular weight of approximately 341.5 g/mol. The IUPAC name is tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate .

PropertyValue
Molecular FormulaC17H31NO4Si
Molecular Weight341.5 g/mol
IUPAC Nametert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate
InChI KeyYSYBLOHEQJEDNI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps including the protection of functional groups and cyclization reactions. Common reagents used include various oxidizing and reducing agents, which facilitate the introduction of functional groups necessary for biological activity .

The compound's bicyclic structure allows it to interact with specific molecular targets such as enzyme active sites or receptor binding pockets. The presence of the tert-butyldimethylsilyloxy group enhances stability and bioavailability, which is crucial for its effectiveness in biological applications .

Case Studies and Research Findings

  • Opioid Receptor Ligands : Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, have been designed as novel μ-opioid receptor ligands. These compounds exhibit high binding affinity and selectivity for μ receptors over δ and κ subtypes, making them potential candidates for treating pain and pruritus in veterinary medicine .
  • SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications to the lead structure can yield compounds with picomolar binding affinities at μ receptors. This highlights the importance of structural features in determining biological activity .
  • Biochemical Assays : The compound has been utilized in biochemical assays to study enzyme mechanisms and interactions within biological systems, demonstrating its utility as a research tool in pharmacology .

Medicinal Chemistry

The unique properties of this compound make it a valuable building block in the synthesis of more complex molecules aimed at therapeutic applications.

Research Applications

This compound serves as a probe in various biochemical studies and may play a role in developing new synthetic methodologies that exploit its unique structural characteristics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of bicyclic systems have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS), which is crucial for DNA synthesis. Studies have reported IC50 values ranging from 0.47 to 1.4 µM for various synthesized compounds targeting TS proteins, suggesting potential for (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane in developing anticancer agents .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial activity. Bicyclic compounds have been extensively studied for their ability to combat bacterial and fungal infections due to their lipophilicity, which facilitates membrane penetration . This is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs.

Synthesis and Derivative Formation

The synthesis of this compound can be achieved through several methodologies involving:

  • Boc Protection : The use of Boc (tert-butoxycarbonyl) groups to protect amine functionalities during synthesis.
  • Silylation : The introduction of tert-butyldimethylsilyl groups enhances stability and solubility.

These synthetic strategies allow for the modification of the compound to create derivatives with tailored biological activities.

Case Study 1: Synthesis and Biological Evaluation

In one study, researchers synthesized a series of bicyclic compounds based on the azabicyclo framework and evaluated their biological activities against various cancer cell lines. The results demonstrated that modifications at specific positions significantly influenced anticancer potency and selectivity .

Case Study 2: Structure–Activity Relationship Studies

Another investigation focused on the structure–activity relationships (SAR) of azabicyclic compounds related to (1S,2S,5R)-3-Boc derivatives. By systematically altering substituents on the bicyclic core, researchers identified key features that enhance both antimicrobial and anticancer activities .

Comparison with Similar Compounds

Research Findings and Data Trends

  • Similarity Analysis : Tools like SimilarityLab () identify analogs based on scaffold similarity, prioritizing commercial availability and bioactivity data. The target compound’s TBDMS group reduces polarity (clogP ≈ 3.5) compared to dichloro (clogP ≈ 2.1) or carboxylic acid (clogP ≈ 1.8) derivatives .
  • Stability : Fluorinated analogs () exhibit prolonged half-lives in vivo due to C-F bond resistance to oxidative metabolism .
  • Stereoselectivity : The (1S,2S,5R) configuration in the target compound is critical for binding to serine proteases, as shown in related bicyclic lactams .

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Key for confirming regiochemistry and stereochemistry (e.g., δH shifts for cyclopropane protons and protecting groups) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
  • Chiral HPLC/CE : Resolves enantiomers when synthesizing stereoisomers .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:
Stereocontrol is achieved via:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S,5R)-bicyclo precursors) to dictate ring fusion geometry .
  • Reaction Solvent/Temperature : Polar aprotic solvents (e.g., THF) and low temperatures favor cis-selectivity in cyclopropanation steps, as shown in ab initio calculations .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of racemic intermediates .

Example : In the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives, adjusting reaction pH and temperature shifts the cis/trans ratio from 1:1 to 9:1 .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

  • X-ray Crystallography : Resolves absolute configuration, critical for validating bicyclic frameworks and substituent orientation .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and silyl ether (Si-O, ~1250 cm⁻¹) functional groups .
  • Elemental Analysis : Confirms purity (>95%) by matching experimental vs. theoretical C/H/N ratios .

Advanced: How do protecting groups (Boc, TBDMS) influence reaction pathways?

Answer:

  • Boc Group :
    • Role : Protects amines from nucleophilic attack during ketone formation.
    • Removal : Acidic conditions (e.g., TFA) cleave Boc without affecting silyl ethers .
  • TBDMS Group :
    • Role : Stabilizes alcohols against oxidation; its bulkiness can sterically hinder undesired side reactions (e.g., epimerization) .
    • Removal : Fluoride-based reagents (e.g., TBAF) selectively cleave TBDMS, leaving Boc intact .

Case Study : In nucleoside synthesis, TBDMS-protected intermediates enable Mitsunobu coupling with nucleobases, while Boc groups prevent amine degradation .

Advanced: How do structural modifications impact biological activity in related azabicyclo compounds?

Answer:

  • Ring Planarity : Flattening the bicyclohexane ring (e.g., introducing double bonds) enhances anti-HIV activity by improving binding to viral reverse transcriptase .
  • Substituent Effects :
    • C4-Thiotriazole : In mGlu2/3 receptor agonists, this group increases mGlu2 selectivity (>100-fold vs. mGlu3) via hydrophobic interactions in the ligand-binding pocket .
    • Chromium Complexation : A Cr(III) complex of a similar bicyclo compound showed enhanced antibacterial activity against S. aureus (MIC = 12.5 µg/mL) due to improved membrane penetration .

Methodological Insight : Cocrystallization with target proteins (e.g., mGlu2 receptor) clarifies structure-activity relationships, guiding rational design .

Advanced: How are electrocatalytic methods optimized for stereoselective synthesis?

Answer:

  • Mediator Selection : Sodium halides (NaBr/NaI) improve current efficiency by stabilizing radical intermediates during malononitrile electrolysis .
  • Solvent/Electrode Pair : Alcohol solvents (e.g., MeOH) paired with Pt electrodes yield higher stereopurity (up to 70% ee) compared to non-polar solvents .
  • Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., epimerization), critical for preserving the (1R*,5R*,6R*) configuration .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves, face shields, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA) before aqueous disposal .
  • First Aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for inhalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.